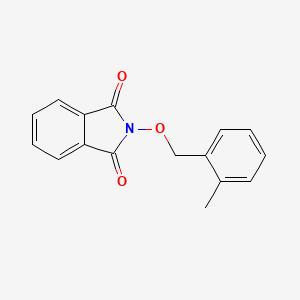![molecular formula C15H13N3S B11849042 [6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88570-78-9](/img/structure/B11849042.png)
[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a thiophene ring and an imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions. One common method includes the condensation of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate then undergoes a series of reactions, including cyclization and nitrile formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted imidazo[1,2-a]pyridines.
Aplicaciones Científicas De Investigación
2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are known for their electronic properties and are used in materials science.
Uniqueness
2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to the combination of the imidazo[1,2-a]pyridine core and the thiophene ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88570-78-9 |
|---|---|
Fórmula molecular |
C15H13N3S |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-[6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C15H13N3S/c1-10-3-6-14-17-15(13-5-4-11(2)19-13)12(7-8-16)18(14)9-10/h3-6,9H,7H2,1-2H3 |
Clave InChI |
BWNLGCBNMMGMEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=C2CC#N)C3=CC=C(S3)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B11849004.png)


![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)






